Cas no 81518-34-5 (2-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol)
81518-34-5 structure
Product Name:2-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
CAS-nummer:81518-34-5
MF:C16H15N3OS
MW:297.374801874161
CID:986811
PubChem ID:3067434
Update Time:2025-04-20
2-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol Chemische en fysische eigenschappen
Naam en identificatie
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- 2-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- (6Z)-6-[5-(Ethylsulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3 -ylidene]-2,4-cyclohexadien-1-one
- BRN 5094483
- Phenol, 2-(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-
- CCG-308683
- 2-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenol
- 81518-34-5
-
- Inchi: 1S/C16H15N3OS/c1-2-21-16-18-17-15(13-10-6-7-11-14(13)20)19(16)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3
- InChI-sleutel: GDXHNHPMQNBGGB-UHFFFAOYSA-N
- LACHT: S(CC)C1=NN=C(C2C=CC=CC=2O)N1C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 297.093583
- Monoisotopische massa: 297.093583
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 542
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 70
- XLogP3: 3.6
Experimentele eigenschappen
- Dichtheid: 1.26
- Kookpunt: 442.6°C at 760 mmHg
- Vlampunt: 221.5°C
- Brekindex: 1.661
- PSA: 75.98000
- LogboekP: 2.43930
2-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol Gerelateerde literatuur
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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